Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of blue LED irradiation and an iridium photoredox catalyst .
Industrial Production Methods
While specific industrial production methods for ethyl 1-(iodomethyl)-2-oxabicyclo[21These include optimizing reaction conditions for yield and purity, scaling up the photochemical reactions, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The bicyclic structure allows for further cycloaddition reactions, expanding its chemical space.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in materials science for creating new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides rigidity and specific spatial orientation, which can influence its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[3.1.0]hexanes: These compounds have a different ring structure but share some chemical properties with bicyclo[2.1.1]hexanes.
Properties
IUPAC Name |
ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLQDUOYQYJQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229432-89-5 |
Source
|
Record name | ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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